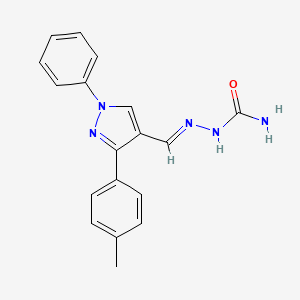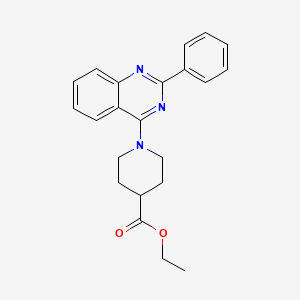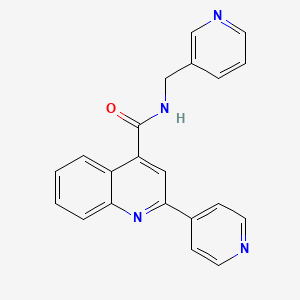![molecular formula C15H26N2O B3886023 N-[2-(1-cyclohexen-1-yl)ethyl]-1-methyl-4-piperidinecarboxamide](/img/structure/B3886023.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-1-methyl-4-piperidinecarboxamide
Descripción general
Descripción
N-[2-(1-cyclohexen-1-yl)ethyl]-1-methyl-4-piperidinecarboxamide, commonly known as CX-5461, is a small molecule inhibitor of RNA polymerase I (Pol I) transcription. This compound was first identified as a potential anticancer agent due to its ability to selectively inhibit Pol I transcription in cancer cells. Since then, CX-5461 has been extensively studied for its therapeutic potential in cancer treatment.
Mecanismo De Acción
CX-5461 exerts its anticancer effects by selectively inhibiting Pol I transcription in cancer cells. Pol I is responsible for the transcription of ribosomal RNA (rRNA), which is essential for the synthesis of ribosomes and protein translation. In cancer cells, Pol I transcription is upregulated, leading to increased rRNA synthesis and increased protein translation. CX-5461 inhibits Pol I transcription by binding to the DNA template and preventing the formation of the transcription initiation complex.
Biochemical and Physiological Effects
CX-5461 has been shown to have several biochemical and physiological effects in cancer cells. In addition to inhibiting Pol I transcription, CX-5461 has been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis. CX-5461 has also been shown to inhibit the DNA repair pathway, leading to increased DNA damage and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CX-5461 is its selectivity for cancer cells. CX-5461 selectively inhibits Pol I transcription in cancer cells, while sparing normal cells. This makes CX-5461 a promising therapeutic agent for cancer treatment. However, one of the limitations of CX-5461 is its low solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of CX-5461. One area of research is the development of more efficient synthesis methods for CX-5461. Another area of research is the identification of biomarkers that can predict the response of cancer cells to CX-5461. In addition, there is ongoing research to identify new therapeutic targets that can be used in combination with CX-5461 to enhance its anticancer effects. Finally, there is a need for clinical trials to evaluate the safety and efficacy of CX-5461 in cancer patients.
Aplicaciones Científicas De Investigación
CX-5461 has been extensively studied for its potential therapeutic applications in cancer treatment. Several preclinical studies have demonstrated the efficacy of CX-5461 in inhibiting the growth of various cancer cell lines, including breast, ovarian, and pancreatic cancer cells. In addition, CX-5461 has been shown to have synergistic effects when used in combination with other anticancer agents.
Propiedades
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-methylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O/c1-17-11-8-14(9-12-17)15(18)16-10-7-13-5-3-2-4-6-13/h5,14H,2-4,6-12H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIBTFBYTBABTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C(=O)NCCC2=CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B3885955.png)
![4-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)(4-methoxybenzyl)amino]-4-oxo-2-butenoic acid](/img/structure/B3885958.png)
![1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B3885966.png)
![N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B3885968.png)

![N-[4-(benzoylamino)-3-methylphenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B3885983.png)

![2-methoxyethyl 4-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}benzoate](/img/structure/B3885993.png)
![1-{4-[4-(2-quinolinyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3885994.png)
![1-{4-[4-(2-pyrazinyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3886002.png)




